An In-depth Technical Guide to Linoleate for Research Applications
An In-depth Technical Guide to Linoleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of linoleate, its metabolic significance, and common experimental methodologies for its study. Linoleate, the conjugate base of linoleic acid, is an essential omega-6 polyunsaturated fatty acid critical to numerous biological functions.
Chemical and Physical Properties
Linoleic acid is an organic compound with the chemical formula C₁₈H₃₂O₂.[1] It is a polyunsaturated fatty acid with two cis-configured double bonds located at the 9th and 12th carbon positions from the carboxyl group.[1] This structure is fundamental to its biological activity and physical characteristics.
Table 1: Chemical Identifiers and Properties of Linoleic Acid
| Property | Value | Source(s) |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | [1] |
| Molecular Formula | C₁₈H₃₂O₂ | [2][3] |
| Molecular Weight | 280.45 g/mol | [3][4] |
| CAS Number | 60-33-3 | [5] |
| Appearance | Colorless to straw-colored oil | [4][5] |
Table 2: Physical and Solubility Data for Linoleic Acid
| Property | Value | Source(s) |
| Melting Point | -5 °C to -12 °C | [1][2][6] |
| Boiling Point | 229-230 °C at 16 mmHg | [1][5] |
| Density | ~0.902 g/cm³ at 20-25 °C | [3][6] |
| Water Solubility | 1.59 mg/L at 25 °C (practically insoluble) | [4] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, dimethylformamide; Soluble in acetone, benzene, oils. | [4][7][8][9] |
| Storage | Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light. | [3] |
Biological Significance and Metabolic Pathways
Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[10] It serves as a crucial component of cell membranes and is the metabolic precursor to a cascade of signaling molecules, including arachidonic acid (AA).[8][10]
The conversion of linoleic acid to arachidonic acid is a key metabolic pathway, as arachidonic acid is subsequently metabolized to form potent inflammatory and anti-inflammatory mediators known as eicosanoids (e.g., prostaglandins, leukotrienes).[1] This pathway is regulated by a series of desaturase and elongase enzymes.[11]
// Nodes LA [label="Linoleic Acid\n(18:2, n-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; GLA [label="γ-Linolenic Acid\n(GLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DGLA [label="Dihomo-γ-linolenic Acid\n(DGLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins,\nLeukotrienes, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges LA -> GLA [label="Δ6-desaturase", color="#4285F4"]; GLA -> DGLA [label="Elongase", color="#4285F4"]; DGLA -> AA [label="Δ5-desaturase", color="#4285F4"]; AA -> Eicosanoids [label="COX / LOX\nEnzymes", color="#34A853"]; } }
Experimental Protocols & Methodologies
The analysis of linoleate in biological and commercial samples requires robust and validated methods. The general workflow involves lipid extraction, derivatization to a more volatile form (typically fatty acid methyl esters, FAMEs), and subsequent analysis by chromatography.
Representative Experimental Workflow for Linoleate Quantification
The following diagram outlines a typical workflow for the extraction and quantification of linoleate from a biological matrix, such as plasma or tissue.
// Nodes Sample [label="1. Sample Collection\n(e.g., Tissue, Oil, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Lipid Extraction\n(e.g., Folch or Bligh-Dyer method)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="3. Derivatization to FAMEs\n(e.g., Base-catalyzed methylation with\nNaOCH₃ or acid-catalyzed with BF₃-methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. Instrumental Analysis\n(GC-FID, GC-MS, or LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Data Processing\n(Quantification against internal standard,\npeak integration, statistical analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; }
-
Lipid Extraction: Lipids are typically extracted from samples using methods like the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components.[12]
-
Derivatization (Methylation): For analysis by Gas Chromatography (GC), the carboxyl group of the fatty acid must be derivatized to a more volatile form. This is commonly achieved by converting the fatty acids into fatty acid methyl esters (FAMEs).
-
Base-Catalyzed Method: A common and rapid method involves using a reagent like 0.5 M sodium methoxide (NaOCH₃) in anhydrous methanol.[13] The lipid sample is dissolved in a solvent like toluene, the reagent is added, and the mixture is heated (e.g., at 50°C for 10 minutes).[13] This method is preferred for esterified lipids as it is less likely to cause isomerization of conjugated double bonds.[13]
-
Acid-Catalyzed Method: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also widely used.[12][13] This method is effective for samples containing free fatty acids.[13]
-
-
Instrumental Analysis:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantifying FAMEs.[14] For structural confirmation and identification of unknown fatty acids, GC-Mass Spectrometry (GC-MS) is employed.[13][15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can be used for the direct analysis of linoleic acid without derivatization, which can be advantageous in certain applications.[16] HPLC is also used to separate different isomers prior to GC analysis.[13]
-
Spectroscopy: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with chemometrics offer a rapid, non-destructive alternative for screening large numbers of samples, such as in plant breeding programs.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of linoleate and its isomers.[17][18]
-
-
Quantification: Accurate quantification is achieved by adding an internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) prior to the extraction or derivatization step.[12] A calibration curve is generated to determine the concentration of linoleate in the sample based on the peak area ratio of the analyte to the internal standard.[19]
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleic acid | CAS#:60-33-3 | Chemsrc [chemsrc.com]
- 3. Linoleic acid | 60-33-3 | W-203254 | Biosynth [biosynth.com]
- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linoleic acid CAS#: 60-33-3 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Linoleic Acid [drugfuture.com]
- 10. Linoleate | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. thaiscience.info [thaiscience.info]
- 15. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. magritek.com [magritek.com]
- 18. aocs.org [aocs.org]
- 19. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
